molecular formula C13H9N2NaO3S B12841412 sodium;1,1-dioxo-4-phenyl-1λ6,2,4-benzothiadiazin-2-id-3-one

sodium;1,1-dioxo-4-phenyl-1λ6,2,4-benzothiadiazin-2-id-3-one

Cat. No.: B12841412
M. Wt: 296.28 g/mol
InChI Key: DTJHIVJBKYRVIV-UHFFFAOYSA-M
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Description

Sodium;1,1-dioxo-4-phenyl-1λ6,2,4-benzothiadiazin-2-id-3-one is a compound belonging to the class of benzothiadiazines. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The structure of this compound includes a benzothiadiazine ring with a phenyl group attached, making it a versatile scaffold for various chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;1,1-dioxo-4-phenyl-1λ6,2,4-benzothiadiazin-2-id-3-one typically involves the reaction of appropriate benzothiadiazine precursors with phenyl groups under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sodium hydroxide or potassium carbonate . The reaction is usually carried out at temperatures ranging from 50°C to 100°C, depending on the specific reagents and desired yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Sodium;1,1-dioxo-4-phenyl-1λ6,2,4-benzothiadiazin-2-id-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Sodium;1,1-dioxo-4-phenyl-1λ6,2,4-benzothiadiazin-2-id-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of sodium;1,1-dioxo-4-phenyl-1λ6,2,4-benzothiadiazin-2-id-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C13H9N2NaO3S

Molecular Weight

296.28 g/mol

IUPAC Name

sodium;1,1-dioxo-4-phenyl-1λ6,2,4-benzothiadiazin-2-id-3-one

InChI

InChI=1S/C13H10N2O3S.Na/c16-13-14-19(17,18)12-9-5-4-8-11(12)15(13)10-6-2-1-3-7-10;/h1-9H,(H,14,16);/q;+1/p-1

InChI Key

DTJHIVJBKYRVIV-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3S(=O)(=O)[N-]C2=O.[Na+]

Origin of Product

United States

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